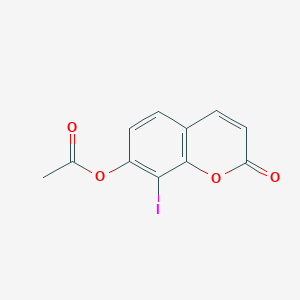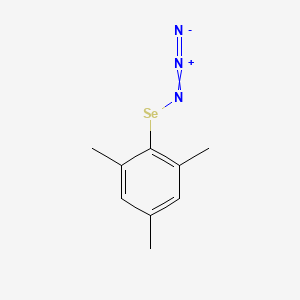
2-Azidoselanyl-1,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azidoselanyl-1,3,5-trimethylbenzene is an organoselenium compound characterized by the presence of an azido group attached to a selenium atom, which is further bonded to a 1,3,5-trimethylbenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azidoselanyl-1,3,5-trimethylbenzene typically involves the following steps:
Selenation of 1,3,5-trimethylbenzene: The initial step involves the introduction of a selenium atom into the 1,3,5-trimethylbenzene ring. This can be achieved through electrophilic aromatic substitution using selenium dioxide (SeO₂) or other selenium reagents under controlled conditions.
Azidation: The selenated intermediate is then treated with sodium azide (NaN₃) to introduce the azido group. This reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common due to the specialized nature of the compound. scaling up the synthesis would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous azido group.
Chemical Reactions Analysis
Types of Reactions
2-Azidoselanyl-1,3,5-trimethylbenzene can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives. Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds. This is often achieved using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetonitrile, room temperature to reflux.
Reduction: LiAlH₄, ether solvents, low temperatures; catalytic hydrogenation, palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols, organic solvents, mild to moderate temperatures.
Major Products
Oxidation: Selenoxide, selenone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Azidoselanyl-1,3,5-trimethylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organoselenium compounds, which are valuable in organic synthesis due to their unique reactivity.
Materials Science:
Medicinal Chemistry: Organoselenium compounds, including this compound, are investigated for their potential therapeutic properties, such as antioxidant and anticancer activities.
Biological Studies: The compound can be used as a probe to study selenium’s role in biological systems and its interaction with biomolecules.
Mechanism of Action
The mechanism of action of 2-azidoselanyl-1,3,5-trimethylbenzene depends on its chemical reactivity and the specific context of its use. In general, the azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. The selenium atom can participate in redox reactions, influencing the compound’s biological activity. Molecular targets and pathways involved include:
Redox Pathways: Selenium’s ability to undergo redox cycling can modulate oxidative stress in biological systems.
Click Chemistry: The azido group can react with alkynes to form triazoles, which are useful in bioconjugation and drug development.
Comparison with Similar Compounds
2-Azidoselanyl-1,3,5-trimethylbenzene can be compared with other organoselenium compounds such as:
Selenomethionine: An amino acid derivative with selenium replacing sulfur in methionine, known for its nutritional and therapeutic properties.
Diphenyl diselenide: A common organoselenium compound used in organic synthesis and as an antioxidant.
Uniqueness
The uniqueness of this compound lies in its combination of an azido group and a selenium atom attached to a trimethylbenzene ring
By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its full potential in various scientific fields.
Properties
CAS No. |
111122-78-2 |
|---|---|
Molecular Formula |
C9H11N3Se |
Molecular Weight |
240.17 g/mol |
IUPAC Name |
2-azidoselanyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C9H11N3Se/c1-6-4-7(2)9(8(3)5-6)13-12-11-10/h4-5H,1-3H3 |
InChI Key |
ZQDBTVZGSINVRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Se]N=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


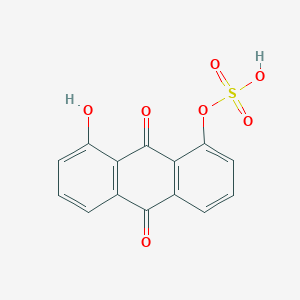

![3,5-Dichloro-2-fluoro-4-[3-(trifluoromethyl)phenoxy]aniline](/img/structure/B14314135.png)
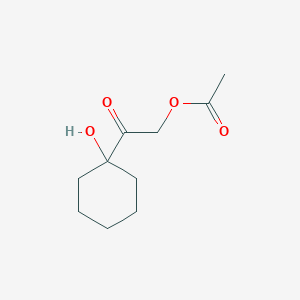
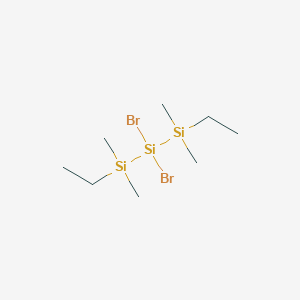
![4-{1-[1-(4-Methoxy-3-methyl-4-oxobutyl)-1,4a,5-trimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-2-yl]ethoxy}-4-oxobutanoate](/img/structure/B14314149.png)
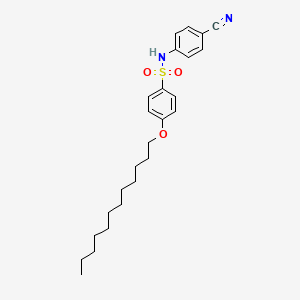
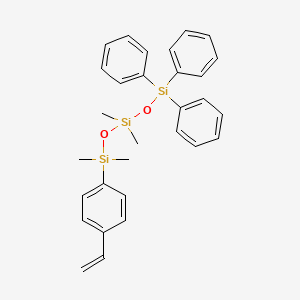

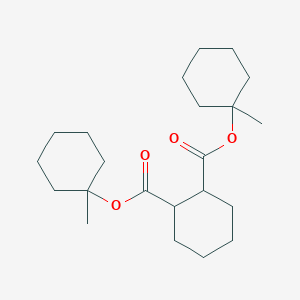
![9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene](/img/structure/B14314179.png)
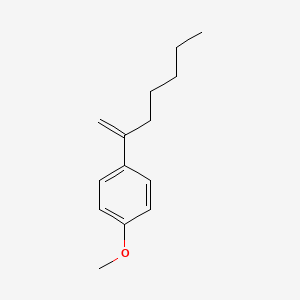
![3-[(Decylamino)methylidene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B14314191.png)
